molecular formula C13H13NO B6365941 4-(2,5-Dimethylphenyl)-2-hydroxypyridine CAS No. 1261906-93-7

4-(2,5-Dimethylphenyl)-2-hydroxypyridine

Cat. No.: B6365941
CAS No.: 1261906-93-7
M. Wt: 199.25 g/mol
InChI Key: IPENNRXQHOQRBL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-hydroxypyridine is an aromatic heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a 2,5-dimethylphenyl group at position 3. The dimethylphenyl substituent introduces steric and electronic effects that influence the compound’s physicochemical properties, such as lipophilicity, solubility, and intermolecular interactions. This structural motif is common in agrochemical and pharmaceutical research, where substituent positioning (e.g., 2,5-dimethyl vs. 3,5-dimethyl) is critical for modulating biological activity .

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-10(2)12(7-9)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENNRXQHOQRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682577
Record name 4-(2,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-93-7
Record name 4-(2,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine typically involves the reaction of 2,5-dimethylphenylboronic acid with 2-chloropyridine in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.

Industrial Production Methods: On an industrial scale, the production of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Formation of 4-(2,5-Dimethylphenyl)-2-pyridone.

    Reduction: Formation of 4-(2,5-Dimethylphenyl)-1,2-dihydropyridine.

    Substitution: Formation of halogenated derivatives such as 4-(2,5-Dimethylphenyl)-2-chloropyridine.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides

  • Structure : Features a hydroxynaphthalene-carboxamide core with a 2,5-dimethylphenyl group.
  • Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, comparable to derivatives with electron-withdrawing substituents (e.g., fluorine) .
  • SAR Insights :
    • Substituent Position : Ortho-substituted methyl groups (2,5-dimethyl) enhance PET inhibition compared to para-substituted analogs, likely due to improved steric alignment with target sites in photosystem II.
    • Lipophilicity : Higher logP values correlate with increased activity, suggesting membrane permeability is critical for bioactivity .

B. 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

  • Structure : Differs in the substituent position (3,5-dimethylphenyl vs. 2,5-dimethylphenyl).

C. Chalcone Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

  • Structure: A flavonoid derivative with conjugated double bonds and pyridine substitution.
  • Activity : Cyclized flavones exhibit enhanced stability and antioxidant properties but lack the specific PET-inhibiting activity seen in hydroxynaphthalene-carboxamides .
Data Table: Key Properties of Selected Analogues
Compound Substituent Position IC50 (PET Inhibition) logP Key Application
4-(2,5-Dimethylphenyl)-2-hydroxypyridine* 2,5-dimethylphenyl N/A ~3.2† Agrochemical research
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl 10 µM 3.8 Photosynthesis inhibition
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl 15 µM 3.5 Moderate PET inhibition
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone 2,5-dihydroxyphenyl Not applicable 2.1 Antioxidant studies

*Estimated based on structural analogs; †Predicted using fragment-based methods.

Research Findings

Substituent Effects : Electron-donating methyl groups at the 2,5-positions enhance PET inhibition by balancing lipophilicity and target binding, whereas electron-withdrawing groups (e.g., fluorine) in similar positions may reduce metabolic stability .

Synthetic Accessibility : Microwave-assisted synthesis (as used for hydroxynaphthalene-carboxamides) offers a scalable route for 4-(2,5-dimethylphenyl)-2-hydroxypyridine derivatives, though regioselective substitution remains challenging .

Industrial Relevance : Patent data highlight the prevalence of 2,5-dimethylphenyl motifs in agrochemicals (e.g., K.1.27–K.1.35), underscoring their utility in herbicide design .

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